(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-3-2-4-20(23-15)26-17-7-10-24(11-8-17)21(25)16-5-6-19(22-13-16)27-18-9-12-28-14-18/h2-6,13,17-18H,7-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVMUVWBWKLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the realm of enzyme inhibition and receptor interaction.
Structural Overview
This compound consists of several notable functional groups:
- Piperidine ring : A saturated nitrogen-containing ring known for its pharmacological properties.
- Methylpyridine moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Thiophene group : An aromatic ring containing sulfur, often associated with anticancer activity.
Biological Activity Predictions
Computational models, such as the Prediction of Activity Spectra for Substances (PASS), indicate that this compound may interact with multiple biological targets, including:
- Enzymes involved in metabolic pathways.
- Neurotransmitter receptors linked to various neurological disorders.
Enzyme Assays
The compound has been evaluated for its ability to inhibit ALK5 enzymatic activity. In vitro assays demonstrated that it exhibits significant inhibitory effects, suggesting potential applications in treating conditions related to TGF-beta signaling pathways.
Cell-Based Assays
Cell-based luciferase reporter assays further confirmed the compound's biological activity, indicating its ability to modulate gene expression linked to various disease processes.
Comparative Analysis with Similar Compounds
To provide context for its biological activity, a comparison is made with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyridine | Methyl group on pyridine | Antimicrobial properties |
| Piperidine derivatives | Saturated nitrogen-containing ring | Analgesic effects |
| Thiophene derivatives | Sulfur-containing aromatic ring | Anticancer activity |
The unique combination of these structural elements in the compound enhances its potential to interact with diverse biological targets, possibly leading to novel therapeutic applications.
Case Studies and Research Findings
Research has indicated that compounds with similar structures often exhibit specific biological activities. For example, derivatives of piperidine have shown promise as analgesics, while thiophene-based compounds have been noted for their anticancer properties .
Specific Case Study: Anti-Tubercular Activity
In a study focusing on anti-tubercular agents, compounds structurally related to this compound were synthesized and evaluated against Mycobacterium tuberculosis. Among the tested compounds, some demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating significant anti-tubercular activity. This suggests that modifications of the original structure could lead to enhanced efficacy against tuberculosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights structural analogs and their implications for the target compound’s properties:
Piperidinyl-Methanone Derivatives with Heterocyclic Substituents
- Example 1: (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (Patent Compound, ): Structural Similarities: Both compounds feature a piperidinyl-methanone core linked to a pyridine ring. Key Differences:
- Substituents : The patent compound includes a pyrazolo[3,4-d]pyrimidinyl group and a methanesulfonylphenyl substituent, which are more polar and bulky compared to the target compound’s 6-methylpyridin-2-yloxy and tetrahydrothiophen-3-yloxy groups.
Pyridine-Based Methanones with Thiophene Derivatives
- Example 2: (4-(4-Methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone (Compound 16C, ): Structural Similarities: Both compounds utilize a pyridin-3-yl-methanone backbone with thiophene-related substituents. Key Differences:
- Substituent Chemistry : Compound 16C employs a thiophen-3-ylethynyl group (linear alkyne linkage), while the target compound uses a tetrahydrothiophen-3-yloxy group (saturated cyclic ether). The latter may reduce reactivity and improve solubility due to oxygen’s hydrogen-bonding capacity.
- Synthesis: Compound 16C was synthesized via Sonogashira coupling (PdCl₂, CuI), suggesting that similar catalytic methods could apply to the target compound’s tetrahydrothiophene-oxygen linkage .
Hypothetical Comparative Data Table
Key Research Findings and Implications
- Synthetic Strategies: The target compound’s synthesis likely parallels methods for analogous methanones, such as Pd-catalyzed cross-coupling for pyridine-thiophene linkages and nucleophilic aromatic substitution for piperidine functionalization .
- Structure-Activity Relationships (SAR) :
- The 6-methylpyridin-2-yloxy group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., pyrazolopyrimidinyl in ).
- The tetrahydrothiophen-3-yloxy group’s saturated ring could reduce oxidative metabolism relative to unsaturated thiophene derivatives, improving pharmacokinetic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
